molecular formula C13H15N3O4 B3585280 2-(2-furyl)-N-[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]-2-oxoacetamide

2-(2-furyl)-N-[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]-2-oxoacetamide

Cat. No.: B3585280
M. Wt: 277.28 g/mol
InChI Key: SYDWJVYOOFSAPP-UHFFFAOYSA-N
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Description

The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles are known for their various biological activities and are used in drug design .


Molecular Structure Analysis

The molecular structure of the compound would likely contain a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom), and an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .


Chemical Reactions Analysis

While specific chemical reactions involving the compound are not available, oxadiazoles are known to participate in various chemical reactions due to the presence of the reactive oxadiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the oxadiazole ring could potentially influence its electronic properties .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some oxadiazole derivatives have been shown to have antitubercular activity .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and biological activity. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions in the research of such compounds could involve exploring their potential biological activities and developing more efficient synthesis methods .

Properties

IUPAC Name

2-(furan-2-yl)-2-oxo-N-[1-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-7(2)12-15-16-13(20-12)8(3)14-11(18)10(17)9-5-4-6-19-9/h4-8H,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDWJVYOOFSAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C(C)NC(=O)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-furyl)-N-[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-furyl)-N-[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]-2-oxoacetamide
Reactant of Route 3
Reactant of Route 3
2-(2-furyl)-N-[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]-2-oxoacetamide
Reactant of Route 4
Reactant of Route 4
2-(2-furyl)-N-[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]-2-oxoacetamide
Reactant of Route 5
2-(2-furyl)-N-[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]-2-oxoacetamide
Reactant of Route 6
Reactant of Route 6
2-(2-furyl)-N-[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]-2-oxoacetamide

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